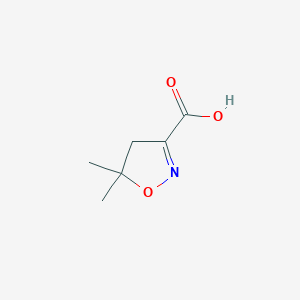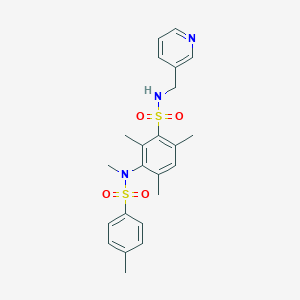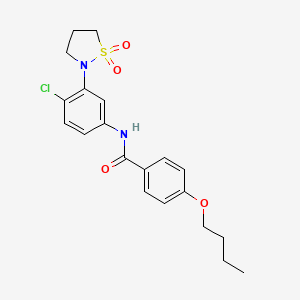![molecular formula C19H22N2O5S3 B2611675 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 900135-09-3](/img/structure/B2611675.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pin1-3 is a synthetic organic molecule characterized by its complex structure. It consists of a tetrahydrothiophene ring with a dioxo group at position 1, a 1,3-thiazolidin-3-yl moiety, and a neopentylacetamide side chain. The compound’s systematic name is 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-neopentylacetamide .
Synthesis Analysis
The synthesis of Pin1-3 involves several steps, including the introduction of the tetrahydrothiophene ring, the formation of the thiazolidinone ring, and the attachment of the neopentylacetamide group. Detailed synthetic routes and reaction conditions are documented in the literature .
Molecular Structure Analysis
The molecular structure of Pin1-3 reveals its intricate arrangement. The tetrahydrothiophene core provides rigidity, while the thiazolidinone ring contributes to its stability. The chlorine atom and the neopentylacetamide side chain play crucial roles in its interactions with biological targets .
Chemical Reactions Analysis
Pin1-3 exhibits reactivity due to its functional groups. Notably, it contains a reactive chloro group (2-chloro) and a carbonyl group (dioxo) that can participate in various chemical reactions. Researchers have explored its behavior in nucleophilic substitutions, condensations, and cyclizations .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antitumor Activity
A study developed a preparative procedure for synthesizing a series of compounds similar in structure to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide, demonstrating moderate antitumor activity against most malignant tumor cells, particularly showing sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Activity
The synthesis of novel 2-thioxo-4-thiazolidinones and their derivatives, including structures similar to the chemical of interest, showed in vitro antibacterial and antifungal activities. These compounds were evaluated against a range of microbial species, indicating their potential as antimicrobial agents (El-Gaby et al., 2009).
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A novel series incorporating the 6-substituted benzothiazole group, which shares a structural framework with the target molecule, demonstrated potent DPP-IV inhibitory activity. These compounds, particularly effective in reducing blood glucose excursion in an oral glucose tolerance test, highlight the potential for diabetes treatment applications (Nitta et al., 2008).
Mécanisme D'action
The primary target of Pin1-3 is the enzyme Pin1 , which plays a critical role in regulating protein conformation. Pin1-3 irreversibly binds to Pin1 at the active site, disrupting its function. This interaction affects protein folding, stability, and signaling pathways. The compound’s potency and selectivity make it a promising tool for Pin1-related studies .
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S3/c1-26-15-6-4-13(5-7-15)11-16-18(23)21(19(27)28-16)9-2-3-17(22)20-14-8-10-29(24,25)12-14/h4-7,11,14H,2-3,8-10,12H2,1H3,(H,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIXFTBTQWFBEE-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)
![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2611598.png)

![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611605.png)
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2611606.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)
![2-benzamido-N-(3-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2611609.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2611614.png)